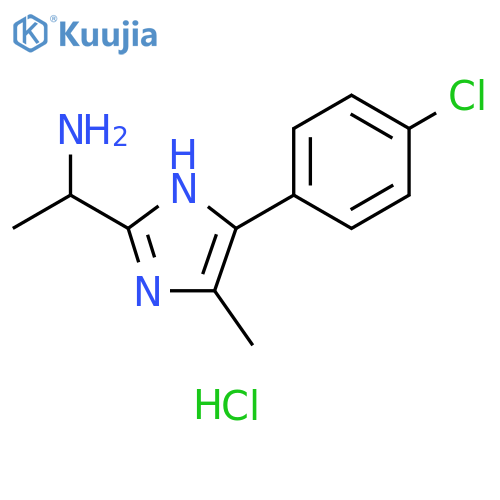Cas no 1421602-15-4 (1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride)

1421602-15-4 structure
商品名:1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride
1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
- 1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride
-
- インチ: 1S/C12H14ClN3.ClH/c1-7(14)12-15-8(2)11(16-12)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3,(H,15,16);1H
- InChIKey: MDPYWDCPEAAOCB-UHFFFAOYSA-N
- ほほえんだ: CC1N=C(C(N)C)NC=1C1C=CC(Cl)=CC=1.Cl
1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-112674-2.5g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 2.5g |
$2240.0 | 2023-10-26 | |
| TRC | C610645-10mg |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| Enamine | EN300-112674-0.25g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 0.25g |
$567.0 | 2023-10-26 | |
| Enamine | EN300-112674-1g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 1g |
$1142.0 | 2023-10-26 | |
| Enamine | EN300-112674-5g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 5g |
$3313.0 | 2023-10-26 | |
| Aaron | AR01A1XQ-10g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 10g |
$6782.00 | 2023-12-16 | |
| Enamine | EN300-112674-10g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 10g |
$4914.0 | 2023-10-26 | |
| Aaron | AR01A1XQ-500mg |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 500mg |
$1251.00 | 2025-02-08 | |
| 1PlusChem | 1P01A1PE-50mg |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 50mg |
$331.00 | 2025-03-04 | |
| Enamine | EN300-112674-0.05g |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride |
1421602-15-4 | 95% | 0.05g |
$266.0 | 2023-10-26 |
1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
1421602-15-4 (1-4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-ylethan-1-amine dihydrochloride) 関連製品
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬